(S,S)-Efinaconazole is a synthetic triazole antifungal agent. It is a potent inhibitor of fungal lanosterol 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane []. (S,S)-Efinaconazole exhibits a broad spectrum of activity against various fungal species, including dermatophytes (e.g., Trichophyton, Microsporum, Epidermophyton), non-dermatophyte molds (e.g., Acremonium, Fusarium, Paecilomyces, Pseudallescheria, Scopulariopsis, Aspergillus), and yeasts (e.g., Cryptococcus, Trichosporon, Candida) []. This broad-spectrum activity makes it a valuable tool in various scientific research applications related to fungal biology, antifungal drug development, and mycology.
S,S-Efinaconazole was developed and introduced to the market under the brand name Jublia by Valeant Pharmaceuticals. It belongs to the class of azole antifungals, which are characterized by their five-membered aromatic ring containing nitrogen atoms. This classification includes other well-known antifungals such as fluconazole and itraconazole.
The synthesis of S,S-Efinaconazole involves several key steps, primarily focusing on the formation of its triazole structure and subsequent modifications. One notable synthetic route begins with the preparation of an intermediate compound, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. This intermediate undergoes a ring-opening reaction with 4-methylenepiperidine in an organic solvent such as acetonitrile under controlled conditions.
The detailed process includes:
S,S-Efinaconazole has a complex molecular structure characterized by its triazole ring and a substituted oxirane moiety. Its chemical formula is , and it has a molecular weight of approximately 364.4 g/mol. The structural configuration plays a significant role in its interaction with fungal enzymes.
The compound's stereochemistry is crucial for its biological activity; it exists as a pair of enantiomers which are synthesized through asymmetric methods to ensure high enantiomeric purity .
S,S-Efinaconazole primarily acts through the inhibition of 14α-demethylase, leading to disrupted ergosterol synthesis in fungi. The compound undergoes various chemical transformations during its synthesis, including:
These reactions are carefully controlled to minimize impurities and maximize yield.
The mechanism by which S,S-Efinaconazole exerts its antifungal effect involves:
Studies have shown that this mechanism effectively reduces fungal viability in various strains responsible for onychomycosis .
S,S-Efinaconazole exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a topical solution for nail application.
S,S-Efinaconazole is primarily used in dermatology for treating onychomycosis due to various fungi, including Trichophyton rubrum and Trichophyton mentagrophytes. Its unique formulation allows for direct application to affected nails, enhancing absorption while minimizing systemic exposure.
Research continues into potential applications beyond onychomycosis, exploring its efficacy against other fungal infections and its role in combination therapies with other antifungal agents .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2